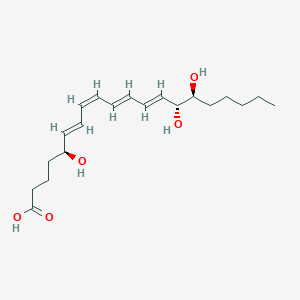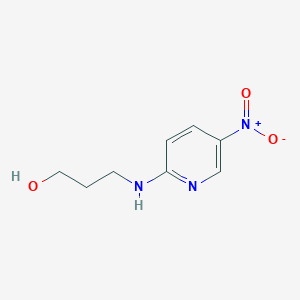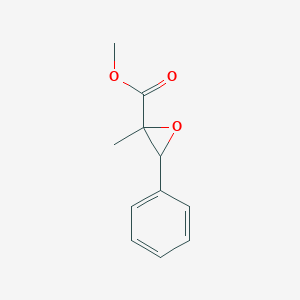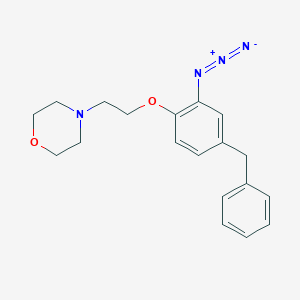
lipoxin B4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lipoxin B4 is a trihydroxy-tetraene metabolite derived from arachidonic acid. It is a bioactive lipid mediator involved in the resolution of inflammation. This compound is produced by immune cells such as neutrophils and macrophages and plays a crucial role in dampening inflammation and promoting tissue repair .
Mechanism of Action
Target of Action
Lipoxin B4 (LXB4) is a potent endogenous mediator of systemic inflammation resolution . It primarily targets glial cells and retinal ganglion cells (RGCs) . These cells play a crucial role in neuroinflammatory processes and neurodegenerative injury . LXB4 also interacts with the CXCR3 chemokine receptor , which is prominently expressed in inner retinal astrocytes and ganglion cells .
Mode of Action
LXB4 exerts its effects by interacting with its targets and modulating their responses . It inhibits glial cell activation via CXCR3 signaling, reducing acute inner retinal inflammation . LXB4 also directly acts on RGCs to increase survival and function in ocular hypertension-induced neuropathy . Furthermore, it regulates the expression of many inflammatory genes by modulating the levels of transcription factors .
Biochemical Pathways
LXB4 is involved in the regulation of inflammation through various biochemical pathways. It is produced enzymatically through the sequential metabolism of the lipoxygenase (LO) enzymes 5-LO and either 12-LO or 15-LO . LXB4 regulates the expression of many inflammatory genes by modulating the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) .
Pharmacokinetics
It is known that lxb4 is an endogenously produced lipid mediator, suggesting that it may be rapidly metabolized and cleared from the body .
Result of Action
LXB4 has protective activities against neurodegenerative injury . It reduces acute inner retinal inflammation by affecting endogenous glial responses . It also increases the survival and function of RGCs in ocular hypertension-induced neuropathy . Moreover, LXB4 can inhibit the expression of pro-inflammatory factors, stimulate the expression of anti-inflammatory factors, inhibit the inflammatory effect of neutrophils, and promote the phagocytosis of apoptotic neutrophils by macrophages .
Action Environment
The action of LXB4 can be influenced by various environmental factors. For instance, the presence of other immune cells, such as neutrophils and macrophages, can affect the production and action of LXB4 . Additionally, the presence of inflammation or injury can trigger the production of LXB4 as part of the body’s response .
Biochemical Analysis
Biochemical Properties
Lipoxin B4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit glial cell activation via CXCR3 signaling in acute retinal neuroinflammation . The lipoxin–CXCR3 pathway promotes distinct anti-inflammatory and proresolution cascades in endogenous retinal glia .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has protective activities against neurodegenerative injury .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It regulates the expression of many inflammatory genes by modulating the levels of transcription factors .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lipoxin B4 involves the sequential metabolism of arachidonic acid by lipoxygenase enzymes. The key steps include the action of 5-lipoxygenase followed by either 12-lipoxygenase or 15-lipoxygenase. This process may involve transcellular metabolism, where different cell types contribute to the biosynthesis .
Industrial Production Methods: The process requires precise control of reaction conditions to ensure the correct stereochemistry and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: Lipoxin B4 undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the major pathways of enzymatic degradation is the reduction of one of the carbon-carbon double bonds in the triene core to form metabolites such as 6,7-dihydro-Lipoxin B4 .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include lipoxygenase enzymes, oxidizing agents, and reducing agents. The reactions typically occur under mild conditions to preserve the integrity of the lipid mediator .
Major Products: The major products formed from the reactions of this compound include various oxidized and reduced metabolites. These metabolites often retain some of the biological activity of the parent compound but may have different stability and potency .
Scientific Research Applications
Lipoxin B4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid mediator biosynthesis and metabolism.
Biology: Investigated for its role in regulating immune responses and promoting the resolution of inflammation.
Industry: Potential applications in the development of anti-inflammatory drugs and nutraceuticals.
Comparison with Similar Compounds
Lipoxin B4 is unique among lipid mediators due to its specific anti-inflammatory and pro-resolving properties. Similar compounds include:
Lipoxin A4: Another trihydroxy-tetraene metabolite with similar anti-inflammatory properties.
Resolvin D1: A lipid mediator derived from docosahexaenoic acid with potent anti-inflammatory and pro-resolving effects.
Maresin 1: A lipid mediator involved in the resolution of inflammation and tissue repair.
This compound stands out due to its specific receptor interactions and unique role in promoting the resolution of inflammation .
Properties
CAS No. |
98049-69-5 |
|---|---|
Molecular Formula |
C20H31O5- |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
(5S,6E,8Z,10E,12E,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoate |
InChI |
InChI=1S/C20H32O5/c1-2-3-8-14-18(22)19(23)15-10-7-5-4-6-9-12-17(21)13-11-16-20(24)25/h4-7,9-10,12,15,17-19,21-23H,2-3,8,11,13-14,16H2,1H3,(H,24,25)/p-1/b6-4-,7-5+,12-9+,15-10+/t17-,18+,19-/m1/s1 |
InChI Key |
UXVRTOKOJOMENI-WLPVFMORSA-M |
SMILES |
CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)O)O)O)O |
Isomeric SMILES |
CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)[O-])O)O)O |
Canonical SMILES |
CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)[O-])O)O)O |
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
5,14,15-THET 5,14,15-trihydroxy-6,8,10,12-eicosatetraenoic acid 5-methyl-LXB4 5D,14,15L-trihydroxy-6,8,10,12-eicosatetraenoic acid lipoxin B4 LXB4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B164210.png)

![4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride](/img/structure/B164213.png)
![2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B164216.png)







![1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol](/img/structure/B164239.png)

![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B164245.png)
